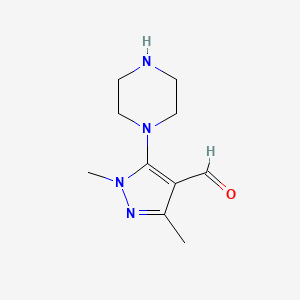
1,3-Dimethyl-5-piperazin-1-ylpyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-5-piperazin-1-ylpyrazole-4-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in the synthesis of other chemical compounds and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-5-piperazin-1-ylpyrazole-4-carbaldehyde is not fully understood. However, studies have shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to have excellent electron transport properties, making it an ideal candidate for use in OLEDs.
Biochemical and Physiological Effects:
Studies have shown that 1,3-Dimethyl-5-piperazin-1-ylpyrazole-4-carbaldehyde has a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have antioxidant and anti-inflammatory properties. This compound has also been shown to have excellent electron transport properties, making it an ideal candidate for use in OLEDs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,3-Dimethyl-5-piperazin-1-ylpyrazole-4-carbaldehyde in lab experiments is its high yield and purity. This compound has been optimized for high yield and purity, making it a reliable method for the production of this compound. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, making it important to use caution when handling this compound.
Orientations Futures
There are a number of future directions for research on 1,3-Dimethyl-5-piperazin-1-ylpyrazole-4-carbaldehyde. One potential direction is the further study of its anti-cancer properties. Studies have shown that this compound has the ability to inhibit the growth of cancer cells, making it a promising candidate for further research. Another potential direction is the further study of its electron transport properties for use in OLEDs. This compound has been shown to have excellent electron transport properties, making it an ideal candidate for use in OLEDs. Additionally, further research could be done to explore the potential applications of this compound in other fields, such as materials science and pharmaceuticals.
Méthodes De Synthèse
The synthesis of 1,3-Dimethyl-5-piperazin-1-ylpyrazole-4-carbaldehyde involves the reaction of 1,3-dimethyl-5-piperazin-1-ylpyrazole with 4-formylbenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 1,3-Dimethyl-5-piperazin-1-ylpyrazole-4-carbaldehyde. This synthesis method has been optimized for high yield and purity, making it a reliable method for the production of this compound.
Applications De Recherche Scientifique
1,3-Dimethyl-5-piperazin-1-ylpyrazole-4-carbaldehyde has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells, making it a promising candidate for further research.
In the field of materials science, 1,3-Dimethyl-5-piperazin-1-ylpyrazole-4-carbaldehyde has been studied for its potential use in the production of organic light-emitting diodes (OLEDs). This compound has been shown to have excellent electron transport properties, making it an ideal candidate for use in OLEDs.
Propriétés
IUPAC Name |
1,3-dimethyl-5-piperazin-1-ylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-8-9(7-15)10(13(2)12-8)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZUHKMTJGCHQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)N2CCNCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

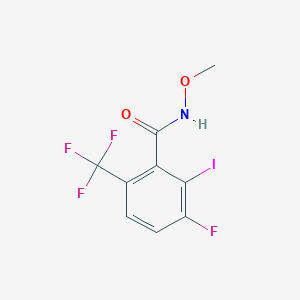
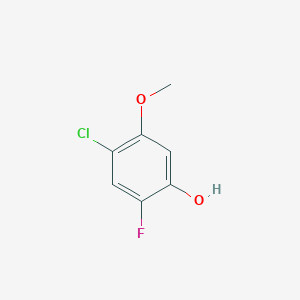
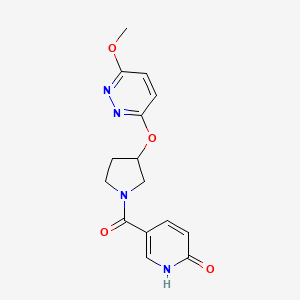
![4-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2649026.png)
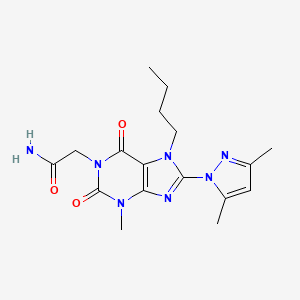

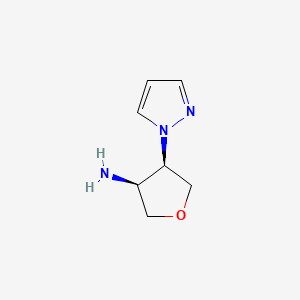
![rac-(1R,2S,4R,5R,6R)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile](/img/structure/B2649032.png)
![1-(3,4-Dimethoxyphenyl)-2-((2-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2649033.png)
![2-[3-(Dimethylamino)oxetan-3-yl]acetic acid](/img/structure/B2649035.png)

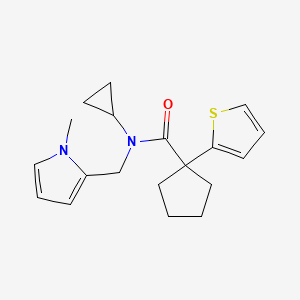
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-chlorophenyl)-1,3-thiazol-2-amine](/img/structure/B2649044.png)
![Methyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2649045.png)